![molecular formula C10H12ClNO2 B227699 Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
Methyl [(2-chlorobenzyl)amino]acetate
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Overview
Description
Methyl [(2-chlorobenzyl)amino]acetate, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant drug. It was first developed in the 1980s and has been used clinically for the treatment of depression and anxiety disorders. Moclobemide has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder.
Mechanism of Action
Moclobemide works by inhibiting the activity of Methyl [(2-chlorobenzyl)amino]acetate, which is an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting Methyl [(2-chlorobenzyl)amino]acetate, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
Moclobemide has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. Moclobemide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Moclobemide has several advantages and limitations for use in lab experiments. One advantage is that it is a reversible inhibitor of Methyl [(2-chlorobenzyl)amino]acetate, which means that its effects are temporary and can be easily reversed. This makes it a useful tool for studying the role of monoamine neurotransmitters in the brain. However, one limitation is that Moclobemide can have off-target effects on other enzymes, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on Moclobemide. One area of interest is its potential to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential to enhance cognitive function and memory. Further research is needed to better understand the mechanisms of action of Moclobemide and its potential therapeutic applications.
Synthesis Methods
Moclobemide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with chloroacetic acid to form 2-chlorobenzyl glycine. The resulting compound is then methylated using dimethyl sulfate to form Moclobemide.
Scientific Research Applications
Moclobemide has been extensively studied for its potential therapeutic applications. In addition to its use as an antidepressant, it has been investigated for its potential to treat Parkinson's disease, Alzheimer's disease, and other neurological disorders. Moclobemide has also been studied for its potential to enhance cognitive function and memory.
properties
Product Name |
Methyl [(2-chlorobenzyl)amino]acetate |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3 |
InChI Key |
WEPDHMPDYCDFON-UHFFFAOYSA-N |
SMILES |
COC(=O)CNCC1=CC=CC=C1Cl |
Canonical SMILES |
COC(=O)CNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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